Methyl pent-4-ynoate

Description

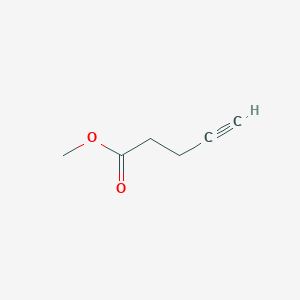

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl pent-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h1H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSNOLUUFIWIHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21565-82-2 | |

| Record name | methyl pent-4-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl Pent-4-ynoate

Prepared by: Gemini, Senior Application Scientist

Foreword

Methyl pent-4-ynoate stands as a molecule of significant interest to the synthetic chemist. It is a bifunctional building block, possessing both a terminal alkyne and a methyl ester within its compact six-carbon frame. This unique combination of functionalities, each with its distinct and orthogonal reactivity, makes it a versatile precursor for the synthesis of complex molecular architectures, pharmaceutical intermediates, and novel materials.[1] This guide provides a comprehensive exploration of the chemical properties of this compound, moving beyond a simple recitation of facts to delve into the causal relationships that govern its reactivity. The protocols and mechanistic discussions herein are grounded in established chemical principles, offering researchers and drug development professionals a robust framework for leveraging this reagent in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name this compound and CAS Number 21565-82-2, is a colorless liquid at room temperature.[2][3] Its structure is characterized by a five-carbon chain, with a terminal carbon-carbon triple bond and a methyl ester at the opposite end (C1). This arrangement of functional groups is the primary determinant of its chemical behavior.

The sp-hybridization of the terminal alkyne carbons results in a linear geometry for the C-C≡C-H fragment, while the sp²-hybridized carbonyl carbon of the ester group is trigonal planar.[4] These structural features influence how the molecule interacts with other reagents in three-dimensional space.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 21565-82-2 | [1][2] |

| Molecular Formula | C₆H₈O₂ | [1] |

| Molecular Weight | 112.13 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [2][3] |

| Boiling Point | 141-144 °C | [3] |

| Density | ~0.95-0.97 g/cm³ | [3] |

| Solubility | Soluble in organic solvents like ethanol and ether; sparingly soluble in water. | [3] |

| InChI Key | WCSNOLUUFIWIHY-UHFFFAOYSA-N | [1][5] |

| Canonical SMILES | COC(=O)CCC#C | [1] |

Spectroscopic Characterization

The unambiguous identification of this compound and the monitoring of its reactions rely on standard spectroscopic techniques. The expected spectral data provide a fingerprint for the molecule's unique structure.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| IR Spectroscopy | Terminal Alkyne C-H Stretch | ~3300 cm⁻¹ (sharp, strong) | The stretching vibration of the H atom bonded to the sp-hybridized carbon. |

| Alkyne C≡C Stretch | ~2120 cm⁻¹ (weak to medium) | The stretching vibration of the carbon-carbon triple bond. | |

| Ester C=O Stretch | ~1740 cm⁻¹ (strong) | The characteristic carbonyl stretch of a saturated ester. | |

| ¹H NMR | Alkyne H (HC≡) | ~1.9 - 2.1 ppm (triplet) | The terminal alkyne proton, typically coupled to the adjacent CH₂ group. |

| Methylene (≡C-CH₂) | ~2.4 - 2.6 ppm (multiplet) | Protons alpha to the alkyne and beta to the carbonyl. | |

| Methylene (CH₂-C=O) | ~2.3 - 2.5 ppm (multiplet) | Protons alpha to the carbonyl and beta to the alkyne. | |

| Methyl Ester (O-CH₃) | ~3.7 ppm (singlet) | The three equivalent protons of the methyl ester group. | |

| ¹³C NMR | Alkyne Carbon (HC≡C ) | ~82 - 84 ppm | The sp-hybridized carbon not attached to the proton. |

| Alkyne Carbon (C H≡) | ~69 - 71 ppm | The sp-hybridized carbon attached to the proton. | |

| Ester Carbonyl (C =O) | ~172 - 174 ppm | The sp²-hybridized carbonyl carbon. | |

| Methyl Ester (O-C H₃) | ~51 - 53 ppm | The sp³-hybridized carbon of the methyl group. |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

Core Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups. This allows for selective transformations, enabling chemists to modify one part of the molecule while leaving the other intact for subsequent reactions.

Reactions at the Terminal Alkyne

The terminal alkyne is a hub of reactivity, primarily due to the acidity of its proton and the electron-rich nature of the triple bond.

The hydrogen atom on a terminal alkyne is significantly more acidic (pKa ≈ 25) than those on alkanes (pKa ≈ 50) or alkenes (pKa ≈ 44).[4][6][7] This heightened acidity is a direct consequence of the high s-character (50%) of the sp-hybridized carbon orbital holding the lone pair in the resulting acetylide anion. The electrons are held closer to the positively charged nucleus, stabilizing the negative charge.

This acidity allows for facile deprotonation by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to generate a potent carbon-centered nucleophile—the acetylide anion.[8][9]

Experimental Protocol: Generation of the Acetylide Anion

-

Setup: A dry, three-necked flask is equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere (N₂ or Ar).

-

Reagents: this compound (1.0 eq) is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF).

-

Deprotonation: The solution is cooled to -78 °C (dry ice/acetone bath). A solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 eq), is added dropwise via the dropping funnel.

-

Completion: The reaction is stirred at low temperature for 30-60 minutes. The formation of the lithium acetylide can be used immediately for the next step. Causality: The use of an inert atmosphere and dry solvents is critical as the acetylide anion is a very strong base and will be quenched by water or other protic sources.[9] The low temperature controls the reaction rate and prevents potential side reactions.

The generated acetylide is an excellent nucleophile, enabling the formation of new carbon-carbon bonds—a cornerstone of organic synthesis.[6]

-

Alkylation: The acetylide readily participates in Sₙ2 reactions with primary alkyl halides to extend the carbon chain.[6][8]

-

Carbonyl Addition: It can add to aldehydes and ketones, forming propargylic alcohols after an aqueous workup.[4]

-

Transition Metal-Catalyzed Couplings: The terminal alkyne is a key partner in powerful cross-coupling reactions. For instance, in the Sonogashira coupling, it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst to form substituted alkynes.[4]

The π-bonds of the alkyne are susceptible to electrophilic addition, similar to alkenes, though often less reactive.[8][10]

-

Hydration: In the presence of a mercuric sulfate catalyst in aqueous acid, water adds across the triple bond according to Markovnikov's rule.[8][10] The initial enol product rapidly tautomerizes to the more stable ketone, yielding methyl 4-oxopentanoate.

-

Hydroboration-Oxidation: This two-step procedure provides the anti-Markovnikov addition product. Reaction with a borane reagent (e.g., 9-BBN), followed by oxidative workup (H₂O₂, NaOH), yields an aldehyde after tautomerization of the intermediate enol.[8]

Reactions at the Ester Functional Group

The ester group offers a different set of synthetic transformations, centered on the electrophilic nature of the carbonyl carbon.

Under either acidic or basic (saponification) conditions, the ester can be hydrolyzed back to the parent carboxylic acid, 4-pentynoic acid, and methanol.[1][11]

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to a primary alcohol, yielding pent-4-yn-1-ol. The alkyne is typically unreactive towards this reagent. This selective reduction highlights the orthogonal nature of the two functional groups.

The reaction with Grignard reagents (R-MgBr) is a particularly illustrative case of the molecule's bifunctionality. It is a multi-step process that requires careful consideration of stoichiometry.[12][13]

-

Acid-Base Reaction: The Grignard reagent is a strong base. The first equivalent will irreversibly deprotonate the terminal alkyne, producing a magnesium acetylide and releasing the alkane (R-H).[13] This is the fastest reaction.

-

Nucleophilic Addition: A second equivalent of the Grignard reagent can then act as a nucleophile, adding to the ester carbonyl to form a tetrahedral intermediate.

-

Elimination: This intermediate is unstable and collapses, expelling the methoxide leaving group to form a ketone.

-

Second Nucleophilic Addition: The newly formed ketone is more reactive than the starting ester and is immediately attacked by a third equivalent of the Grignard reagent.

-

Workup: Aqueous workup protonates the resulting alkoxide to yield a tertiary alcohol.

Therefore, one mole of this compound will consume three moles of a Grignard reagent to produce a tertiary alcohol.[13]

Synthetic Pathways and Visualizations

Visualizing the interplay of these reactive sites is key to designing synthetic routes.

Key Reaction Pathways

The following diagram illustrates the primary transformations available from this compound, showcasing its versatility.

Caption: Key synthetic transformations of this compound.

Mechanism: Reaction with Grignard Reagent

The stepwise reaction with a Grignard reagent (e.g., CH₃MgBr) demonstrates the sequential reactivity.

Caption: Stepwise reaction of this compound with Grignard reagent.

Cycloaddition Potential

As a terminal alkyne, this compound is a valuable substrate for cycloaddition reactions, which are powerful methods for constructing cyclic molecules.[14] Of particular note is its potential role in 1,3-dipolar cycloadditions, such as the Huisgen [3+2] cycloaddition.[14] While the alkyne itself is the "dipolarophile," it reacts with 1,3-dipoles like azides to form five-membered heterocyclic rings (triazoles). This reaction is a cornerstone of "click chemistry," a concept widely used in drug development and material science for its reliability and specificity.[7]

Safety and Handling

This compound is a flammable liquid and vapor.[3] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[3] It should be stored away from heat and open flames.[3]

Conclusion

This compound is more than just a simple organic molecule; it is a versatile synthetic tool. Its value lies in the predictable and often orthogonal reactivity of its terminal alkyne and methyl ester functionalities. A thorough understanding of its properties—from its characteristic spectroscopic signals to the nuanced, multi-step reaction with organometallics—empowers the modern chemist to construct complex molecular frameworks with precision and efficiency. This guide serves as a foundational resource for professionals seeking to harness the full synthetic potential of this important chemical building block.

References

- 1. Buy this compound | 21565-82-2 [smolecule.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. China this compoundï¼CAS# 21565-82-2) Manufacturer and Supplier | Xinchem [xinchem.com]

- 4. Alkyne - Wikipedia [en.wikipedia.org]

- 5. This compound | 21565-82-2 [sigmaaldrich.com]

- 6. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Alkyne Reactivity [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CAS 63093-41-4: ethyl pent-4-ynoate | CymitQuimica [cymitquimica.com]

- 12. 1 Given below are two statements. Statement I Ethyl pent-4-yn-oate on rea.. [askfilo.com]

- 13. youtube.com [youtube.com]

- 14. Cycloaddition - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Methyl Pent-4-ynoate (C₆H₈O₂) for Advanced Chemical Synthesis

Executive Summary

Methyl pent-4-ynoate is a bifunctional organic molecule possessing both a terminal alkyne and a methyl ester. This unique structural combination makes it a highly versatile and valuable building block in modern organic synthesis. Its molecular formula is C₆H₈O₂ and it is identified by the CAS Number 21565-82-2.[1] The presence of two distinct reactive sites allows for orthogonal chemical modifications, providing a strategic advantage in the construction of complex molecular architectures. This guide offers a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, synthesis, spectroscopic characterization, key reactions, and safety protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's capabilities in multi-step synthesis and the development of novel chemical entities.

Molecular Identity and Physicochemical Properties

Structure and Nomenclature

The unambiguous identification of a chemical reagent is foundational to reproducible science. This compound consists of a five-carbon backbone. A carbon-carbon triple bond (alkyne) is located at the terminus of the chain (position 4), and a methyl ester functional group is at position 1. Its IUPAC name is this compound, and it is also commonly known by its synonym, 4-pentynoic acid methyl ester.[1]

Caption: 2D Chemical Structure of this compound.

Key Identifiers and Properties

For procurement, regulatory compliance, and experimental design, the following identifiers and properties are critical. The data presented has been consolidated from various chemical suppliers and databases.

| Identifier/Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Pentynoic acid methyl ester | [1] |

| CAS Number | 21565-82-2 | [1] |

| Molecular Formula | C₆H₈O₂ | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 141-142 °C | |

| Density | ~0.976 g/cm³ | [2] |

| Storage Temperature | 2-8 °C, Sealed, Dry | [3] |

Synthesis and Purification

Primary Synthetic Route: Fischer Esterification

The most direct and industrially scalable method for preparing this compound is the Fischer esterification of 4-pentynoic acid with methanol, using a strong acid catalyst.

Mechanism Causality: The Fischer esterification is an equilibrium-controlled, acid-catalyzed nucleophilic acyl substitution.[4] The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack by the weakly nucleophilic alcohol (methanol). A tetrahedral intermediate is formed, which, after proton transfer, eliminates a molecule of water to yield the protonated ester. Deprotonation by a base (e.g., water or another methanol molecule) regenerates the acid catalyst and provides the final ester product. To drive the equilibrium toward the product, an excess of the alcohol (methanol) is typically used as the solvent, in accordance with Le Châtelier's principle.[4]

Experimental Protocol: Synthesis

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

4-Pentynoic acid (1.0 equiv)

-

Methanol (MeOH), anhydrous (≥20 equiv, serves as solvent)

-

Sulfuric acid (H₂SO₄), concentrated (0.1 equiv, catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or Dichloromethane (for extraction)

Procedure:

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 4-pentynoic acid (e.g., 9.81 g, 0.1 mol) and anhydrous methanol (e.g., 80 mL, ~2.0 mol).

-

Catalyst Addition: While stirring, cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 0.55 mL, 0.01 mol).

-

Reflux: Heat the reaction mixture to a gentle reflux (approx. 65 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After cooling to room temperature, remove the bulk of the methanol using a rotary evaporator.

-

Extraction: Dilute the residue with diethyl ether (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, Caution: CO₂ evolution), and finally with brine (50 mL). The bicarbonate wash is crucial to remove the acid catalyst and any unreacted carboxylic acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification Workflow

For most applications, the crude product requires purification via vacuum distillation to remove any high-boiling impurities.

Caption: Standard purification workflow for this compound.

Spectroscopic Characterization

| Spectroscopy | Functional Group | Expected Chemical Shift / Absorption |

| ¹H NMR | Terminal Alkyne (–C≡C–H ) | δ ≈ 1.9 - 2.1 ppm (triplet) |

| Methylene (–CH₂–C≡C–) | δ ≈ 2.4 - 2.6 ppm (multiplet) | |

| Methylene (–CH₂–C=O) | δ ≈ 2.5 - 2.7 ppm (multiplet) | |

| Methyl Ester (–O–CH₃ ) | δ ≈ 3.7 ppm (singlet) | |

| ¹³C NMR | C arbonyl (–C =O) | δ ≈ 172 - 174 ppm |

| Alkyne (C ≡CH) | δ ≈ 82 - 84 ppm | |

| Alkyne (C≡C H) | δ ≈ 69 - 71 ppm | |

| Methyl Ester (–O–C H₃) | δ ≈ 51 - 53 ppm | |

| Methylene (–C H₂–C=O) | δ ≈ 32 - 35 ppm | |

| Methylene (–C H₂–C≡C–) | δ ≈ 13 - 15 ppm | |

| IR Spectroscopy | C–H stretch (alkyne) | ~3300 cm⁻¹ (sharp, strong) |

| C≡C stretch (alkyne) | ~2120 cm⁻¹ (weak to medium, sharp) | |

| C=O stretch (ester) | ~1740 cm⁻¹ (strong) | |

| C–O stretch (ester) | ~1250 - 1150 cm⁻¹ (strong) |

Authoritative Grounding: The expected chemical shifts are based on established empirical data for similar functional groups.[5][6] For instance, the terminal alkyne proton typically appears around 2-3 ppm, and the strong carbonyl stretch of a saturated ester is consistently found near 1740 cm⁻¹.[5]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its two functional groups, which can often be addressed selectively.

Reactions at the Terminal Alkyne

The terminal alkyne is characterized by a weakly acidic proton and the electron-rich triple bond, making it a hub for carbon-carbon bond formation.

Caption: Major reaction pathways involving the alkyne moiety.

Protocol Example: Sonogashira Coupling This reaction creates a C(sp)-C(sp²) bond, a cornerstone of modern cross-coupling chemistry.

-

Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv), an aryl halide (e.g., iodobenzene, 1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), and a copper(I) co-catalyst (e.g., CuI, 0.04 equiv) in a suitable solvent like triethylamine (TEA) or a THF/TEA mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating until TLC/GC analysis shows consumption of the starting materials.

-

Work-up: Filter the reaction mixture through a pad of celite to remove catalyst residues, rinse with an organic solvent, and concentrate the filtrate. Purify the resulting coupled product by column chromatography.

Reactions at the Ester Functional Group

The ester group is an electrophilic site susceptible to nucleophilic attack.

-

Hydrolysis (Saponification): Treatment with aqueous base (e.g., NaOH, KOH) followed by acidic workup readily cleaves the ester to the corresponding 4-pentynoic acid.

-

Amidation: Reaction with amines can form the corresponding amides, often requiring elevated temperatures or activation.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, pent-4-yn-1-ol.

-

Grignard Reaction: Reaction with excess Grignard reagents (R-MgBr) will add two 'R' groups to the carbonyl carbon, yielding a tertiary alcohol after an acidic workup.

Safety, Handling, and Storage

GHS Hazard Profile

This compound is a hazardous chemical. There is a notable discrepancy in safety classifications between suppliers, with some listing it as an irritant and others as corrosive. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

| Hazard Statement | Description | GHS Pictogram | Source(s) |

| H314 | Causes severe skin burns and eye damage | GHS05 (Corrosion) | [3][7] |

| H226 | Flammable liquid and vapor | GHS02 (Flame) | N/A |

| H315 | Causes skin irritation | GHS07 (Exclamation Mark) | N/A |

| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | N/A |

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | N/A |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Storage and Stability

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is under refrigeration (2-8 °C).[3] The compound is stable under recommended storage conditions, but the terminal alkyne can be sensitive to certain metals.

Conclusion

This compound is a potent synthetic intermediate whose value is derived from its bifunctional nature. The ability to selectively manipulate either the terminal alkyne or the methyl ester provides chemists with a strategic tool for the efficient construction of complex molecules. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in research and development.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. ETHYL 4-METHYL-4-PENTENOATE(4911-54-0) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | 21565-82-2 [sigmaaldrich.com]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. 4-PENTYNOIC ACID synthesis - chemicalbook [chemicalbook.com]

Physical properties and appearance of methyl pent-4-ynoate.

An In-Depth Technical Guide to Methyl Pent-4-ynoate: Physicochemical Properties, Synthesis, and Spectroscopic Characterization

Abstract

This compound (CAS No. 21565-82-2) is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Possessing both a terminal alkyne and a methyl ester, it offers two distinct and orthogonal points for chemical modification, making it a strategic intermediate in the synthesis of complex molecular architectures, including pharmaceutical agents and functional materials. This guide provides a comprehensive overview of its physical and spectroscopic properties, a detailed, field-proven synthesis protocol with mechanistic insights, and a discussion of its chemical reactivity and handling for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature. Its physical properties are critical for its handling, reaction setup, and purification. The terminal alkyne and ester functionalities govern its polarity and boiling point, while its relatively low molecular weight contributes to its volatility.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 21565-82-2 | [1] |

| Molecular Formula | C₆H₈O₂ | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 142-144 °C (at 760 mmHg) | [2] |

| Density | 0.976 - 0.986 g/cm³ at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.426 - 1.429 | [1] |

| Solubility | Soluble in common organic solvents (e.g., methanol, dichloromethane, ether, ethyl acetate); poorly soluble in water. | [2] |

| Storage Temperature | 2-8 °C | [3] |

Spectroscopic Signature and Structural Elucidation

The structural identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. Each functional group provides a distinct and diagnostic signature.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides a clear map of the proton environments within the molecule. The signals are well-resolved and their chemical shifts are influenced by the electronegativity of the adjacent ester group and the anisotropy of the alkyne.

Table 2: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| 3.70 | Singlet (s) | 3H | -OCH₃ | Protons on the methyl ester are deshielded by the adjacent oxygen, appearing as a sharp singlet. |

| 2.61 – 2.47 | Multiplet (m) | 4H | -CH₂ -CH₂ - | The two methylene groups form a complex spin system. The protons alpha to the carbonyl (C2-H) are more deshielded than the beta protons (C3-H). |

| 1.97 | Triplet (t) | 1H | ≡C-H | The terminal alkyne proton is coupled to the two adjacent methylene protons (C3-H), resulting in a triplet. Its chemical shift is characteristic for a terminal alkyne. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon backbone, with distinct signals for the carbonyl carbon, the two sp-hybridized alkyne carbons, the methyl ester carbon, and the two sp³-hybridized methylene carbons.

Table 3: ¹³C NMR Spectral Data for this compound (101 MHz, CDCl₃)[1]

| Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| 172.2 | C =O (C1) | The carbonyl carbon is the most deshielded, appearing far downfield as is characteristic for esters. |

| 82.4 | C ≡CH (C5) | The terminal sp-hybridized carbon atom of the alkyne. |

| 69.0 | C≡C H (C4) | The internal sp-hybridized carbon atom of the alkyne. |

| 51.8 | -OC H₃ | The carbon of the methyl ester group. |

| 33.1 | -C H₂-C=O (C2) | The methylene carbon alpha to the carbonyl group. |

| 14.3 | -C H₂-C≡ (C3) | The methylene carbon adjacent to the alkyne. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful tool for confirming the presence of the key functional groups. The spectrum is dominated by the sharp, strong carbonyl stretch of the ester and the characteristic stretches of the terminal alkyne.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~3300 | ≡C-H Stretch | Strong, Sharp | Terminal Alkyne |

| ~2950 | C-H Stretch (sp³) | Medium | Methylene/Methyl |

| ~2120 | C≡C Stretch | Medium-Weak, Sharp | Alkyne |

| ~1740 | C=O Stretch | Strong, Sharp | Ester Carbonyl |

| ~1200 | C-O Stretch | Strong | Ester |

Mass Spectrometry (MS)

Under electron ionization (EI), this compound will exhibit a clear molecular ion peak corresponding to its molecular weight. The fragmentation pattern is predictable and provides further structural confirmation.

-

Molecular Ion (M⁺): m/z = 112.

-

Key Fragments:

-

m/z = 81: Loss of the methoxy group (•OCH₃).

-

m/z = 53: Loss of the carbomethoxy group (•COOCH₃).

-

m/z = 59: The carbomethoxy cation itself ([COOCH₃]⁺).

-

Synthesis and Purification Protocol

The most reliable and common method for preparing this compound is the acid-catalyzed Fischer esterification of 4-pentynoic acid with methanol. An effective alternative involves the use of thionyl chloride to first generate the acyl chloride in situ, which then rapidly reacts with methanol.

Principle of the Reaction

The synthesis from 4-pentynoic acid and methanol is an equilibrium-limited reaction. To drive the reaction toward the product (the ester), one of two strategies is typically employed:

-

Use of a large excess of a reactant: Using methanol as the solvent ensures a high concentration, pushing the equilibrium to the right according to Le Châtelier's principle.

-

Removal of water: While possible, this is less common for small-scale preparations.

-

Use of a dehydrating agent or acyl chloride precursor: Reagents like thionyl chloride (SOCl₂) convert the carboxylic acid to a highly reactive acyl chloride intermediate. This is not an equilibrium reaction and proceeds to completion, driven by the formation of gaseous HCl and SO₂ byproducts.

Experimental Protocol (Thionyl Chloride Method)[1]

Causality: This method is often preferred in research settings for its high efficiency and irreversible nature, ensuring a complete conversion of the starting carboxylic acid and simplifying purification.

Materials:

-

4-Pentynoic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 4-pentynoic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of acid).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction upon adding thionyl chloride.

-

Reagent Addition: Add thionyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution over 30 minutes. The slow addition prevents a rapid temperature increase and excessive gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂.

-

Workup - Extraction: Dissolve the residue in dichloromethane (DCM). Wash the organic layer successively with water, saturated aqueous NaHCO₃ (to neutralize residual acid), and finally with brine (to remove bulk water).

-

Self-Validation: The NaHCO₃ wash is a critical step. Effervescence (CO₂ evolution) confirms the presence of acid, and washing should continue until this ceases, ensuring complete neutralization.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, the product can be further purified by flash column chromatography on silica gel or by vacuum distillation.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Handling

The utility of this compound stems from the distinct reactivity of its two functional groups, which can often be addressed selectively.

Reactivity Profile

-

Terminal Alkyne:

-

Acidity: The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases (e.g., n-BuLi, Grignard reagents) to form an acetylide. This nucleophile can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides).

-

Metal-Catalyzed Couplings: It is an excellent substrate for Sonogashira coupling with aryl or vinyl halides to form C-C bonds.

-

Click Chemistry: It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,4-disubstituted triazoles, a cornerstone of bioorthogonal chemistry.

-

-

Ester:

-

Hydrolysis: Can be hydrolyzed back to the parent carboxylic acid under acidic or basic (saponification) conditions.

-

Amidation/Transesterification: Reacts with amines or other alcohols, typically under catalysis, to form amides or different esters.

-

Reduction: Can be reduced to the corresponding alcohol (pent-4-yn-1-ol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Logical Reactivity Pathways

Caption: Key reaction pathways for this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.

-

GHS Hazards: Flammable liquid and vapor; Causes skin irritation and serious eye irritation; May cause respiratory irritation.[1] Some suppliers classify it as causing severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat and ignition sources, as recommended at 2-8 °C.[3]

References

Navigating the Solvent Landscape: A Technical Guide to the Solubility of Methyl Pent-4-ynoate

For researchers, chemists, and professionals in drug development, understanding the solubility of a molecule is paramount to its successful application. This guide provides a detailed exploration of the solubility characteristics of methyl pent-4-ynoate, a versatile building block in organic synthesis. We will move beyond simple data points to dissect the underlying chemical principles that govern its behavior in aqueous and organic media, offering both predictive insights and practical methodologies for your laboratory work.

The Molecular Profile of this compound

This compound possesses a unique bifunctional structure that dictates its solubility. Its molecular formula is C₆H₈O₂, and its structure features a terminal alkyne and a methyl ester.

-

The Ester Group (-COOCH₃): This functional group introduces polarity to the molecule due to the presence of electronegative oxygen atoms. The carbonyl oxygen can act as a hydrogen bond acceptor.

-

The Terminal Alkyne (C≡CH): The triple bond is a region of high electron density, contributing to the molecule's overall polarizability. The terminal proton is weakly acidic.

-

The Alkyl Chain (-CH₂CH₂-): This hydrocarbon portion of the molecule is nonpolar and contributes to its lipophilic character.

The interplay between the polar ester group and the relatively nonpolar alkyne and alkyl chain results in a molecule of moderate polarity. This duality is key to understanding its solubility behavior.

Aqueous Solubility: A Tale of Limited Miscibility

The solubility of this compound in water is expected to be low. While the ester group can participate in hydrogen bonding with water molecules, the nonpolar hydrocarbon backbone and the alkyne group limit its miscibility. The energy required to disrupt the strong hydrogen bonding network of water to accommodate the nonpolar parts of the this compound molecule is not sufficiently compensated by the formation of new solute-solvent interactions.

Predicted Aqueous Solubility: Sparingly soluble to insoluble.

To visualize the interactions at the molecular level, consider the following diagram:

Figure 1: A simplified representation of the competing intermolecular forces between this compound and water, leading to limited solubility.

Solubility in Organic Solvents: A Spectrum of Miscibility

In contrast to its behavior in water, this compound is expected to exhibit good solubility in a wide range of organic solvents. The "like dissolves like" principle is the guiding tenet here. Solvents with polarities similar to that of this compound will be the most effective.

Polar Aprotic Solvents

These solvents possess dipoles but lack acidic protons. They can engage in dipole-dipole interactions with the ester group of this compound.

-

Examples: Acetone, ethyl acetate, tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

-

Predicted Solubility: High. The polarity of these solvents is well-suited to solvate both the polar ester and the less polar alkyne and alkyl portions of the molecule.

Polar Protic Solvents

These solvents have acidic protons and can act as hydrogen bond donors.

-

Examples: Methanol, ethanol, isopropanol.

-

Predicted Solubility: Good to high. While capable of hydrogen bonding, their overall polarity is a good match for this compound.

Nonpolar Solvents

These solvents lack significant dipole moments and rely on weaker van der Waals forces for solvation.

-

Examples: Hexane, toluene, diethyl ether, dichloromethane (DCM).

-

Predicted Solubility: Moderate to high. The nonpolar alkyl chain and the polarizable alkyne group of this compound will interact favorably with these solvents.

Summary of Predicted Solubility

| Solvent Class | Representative Solvents | Predicted Solubility |

| Aqueous | Water | Sparingly Soluble |

| Polar Aprotic | Acetone, THF, Acetonitrile | High |

| Polar Protic | Methanol, Ethanol | Good to High |

| Nonpolar | Hexane, Toluene, DCM | Moderate to High |

Experimental Determination of Solubility: A Practical Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a common method for determining the solubility of a compound like this compound.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, hexane)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (0.45 µm)

-

High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Figure 2: A stepwise workflow for the experimental determination of this compound solubility.

Detailed Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid ensures that the solution becomes saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This step is crucial for separating the saturated solution from the excess solute.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Data Interpretation:

-

The determined concentration represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Repeat the experiment multiple times to ensure reproducibility and report the average solubility with the standard deviation.

-

Conclusion

This compound presents a solubility profile characterized by poor aqueous solubility and good to excellent solubility in a broad range of organic solvents. This behavior is a direct consequence of its molecular structure, which combines a polar ester functional group with a nonpolar hydrocarbon backbone and a terminal alkyne. For practical applications, the choice of solvent will be critical in achieving the desired concentration and reaction conditions. The provided experimental protocol offers a robust framework for quantitatively determining the solubility of this compound in any solvent of interest, enabling researchers to make informed decisions in their synthetic and developmental endeavors.

A Senior Application Scientist's Guide to the Physicochemical Characterization of Methyl Pent-4-ynoate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl pent-4-ynoate (CAS 21565-82-2) is a bifunctional organic molecule possessing both a terminal alkyne and a methyl ester, rendering it a versatile building block in synthetic chemistry.[1] Its utility in the synthesis of more complex molecules, including potential pharmaceutical intermediates, necessitates a thorough understanding of its fundamental physicochemical properties.[1] This guide provides a comprehensive framework for the experimental determination of two such critical properties: boiling point and density. While literature values exist, this document is structured to empower the research scientist to independently verify these parameters with high fidelity, ensuring data integrity for reaction modeling, process scale-up, and regulatory documentation. We present not just the protocols, but the underlying scientific rationale, thereby creating a self-validating system for characterization.

Theoretical Framework: Linking Structure to Properties

Before undertaking experimental work, a theoretical estimation of the expected properties based on molecular structure provides a crucial baseline.

2.1 Boiling Point Analysis: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[2] For this compound (C₆H₈O₂; M.W. 112.13 g/mol ), the key intermolecular forces at play are:

-

Van der Waals Forces: As with all molecules, these dispersion forces increase with molecular size and surface area.

-

Dipole-Dipole Interactions: The ester functional group (-COOCH₃) introduces a significant dipole moment, leading to stronger intermolecular attractions than in a comparable non-polar hydrocarbon. These are the dominant forces dictating the boiling point.[3]

-

Hydrogen Bonding: this compound cannot hydrogen bond with itself, as it lacks a hydrogen atom bonded to a highly electronegative atom (O, N, F). This is why its boiling point is expected to be significantly lower than a carboxylic acid of similar molecular weight.[3]

Based on these factors and reported data for this compound, the boiling point is expected in the range of 141-144 °C at standard atmospheric pressure.[4] This is notably higher than its unsaturated analogue, methyl pent-4-enoate (boiling point 125-127 °C), which can be attributed to the different molecular geometry and electronic distribution imparted by the alkyne group compared to the alkene group.[5]

2.2 Density Analysis: Density (ρ) is a measure of mass per unit volume. For organic liquids, it is primarily influenced by molecular weight and the efficiency of molecular packing. The presence of the oxygen atoms in the ester group increases the molecular weight without a proportional increase in volume compared to a hydrocarbon, suggesting a density greater than that of a simple C6 alkyne. Literature suggests an approximate density range of 0.95-0.97 g/cm³ for this compound.[4] This value is temperature-dependent; as temperature increases, volume expands, leading to a decrease in density. Therefore, all density measurements must be reported at a specified temperature.

Data Summary and Target Values

The following table summarizes the literature-reported and theoretically-estimated values for the target properties. The subsequent sections detail the experimental protocols required to verify these values.

| Property | Chemical Formula | Molecular Weight ( g/mol ) | Literature Boiling Point (°C @ 760 mmHg) | Literature Density (g/cm³) |

| This compound | C₆H₈O₂ | 112.13 | 141-144[4] | ~0.95-0.97[4] |

Experimental Protocol: Boiling Point Determination

The choice of method for boiling point determination often depends on the available sample quantity. We present protocols for both macro- and micro-scale determination.

4.1 Macro-Scale Determination via Simple Distillation

This method is ideal when sufficient material (>5 mL) is available and also serves as a final purification step.[6]

-

Principle: The liquid is heated to its boiling point, the vapor is condensed, and the temperature of the vapor in equilibrium with the liquid is measured.[2] For a pure substance, this temperature remains constant throughout the distillation.[7]

-

Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a distillation head with a thermometer adapter, and a receiving flask. Ensure all glass joints are securely clamped.

-

Sample Charging: Charge the round-bottom flask with the this compound sample and a few boiling chips or a magnetic stir bar to ensure smooth boiling. Fill the flask to no more than two-thirds of its capacity.

-

Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is distilling.

-

Heating: Begin heating the flask gently using a heating mantle.

-

Data Collection: Record the temperature when the first drop of distillate is collected in the receiving flask. Continue to monitor the temperature. For a pure compound, the temperature should remain stable over the course of the distillation. Record this stable temperature as the observed boiling point.

-

Pressure Correction: Record the ambient atmospheric pressure from a laboratory barometer. If the pressure is not 760 mmHg, a correction must be applied.

-

4.2 Micro-Scale Determination via Thiele Tube

This is the preferred method for small sample volumes (< 1 mL).[8]

-

Principle: A sample is heated in a small tube alongside an inverted capillary tube. As the liquid is heated, trapped air in the capillary expands and exits. When the apparatus cools, the point at which the contracting vapor pressure inside the capillary equals the external pressure, causing liquid to be drawn into the capillary, is the boiling point.[8]

-

Protocol:

-

Sample Preparation: Add 0.5 mL of this compound to a small test tube (e.g., a Durham tube).

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be adjacent to the sample tube.

-

Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level. Heat the side arm of the Thiele tube gently with a microburner.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until the bubbling is rapid and continuous.

-

Data Collection: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn up into the capillary tube.[7][8]

-

Workflow for Boiling Point Determination

Caption: Decision workflow for selecting and executing the appropriate boiling point determination method.

Experimental Protocol: Density Determination

The pycnometer method is a highly precise technique for determining the density of a liquid. It relies on accurately measuring the mass of a precisely known volume of liquid.

-

Principle: The density of the sample liquid is determined by comparing its mass to the mass of a reference liquid (typically deionized water) of known density that fills the same calibrated volume at the same temperature.[9]

-

Protocol:

-

Temperature Equilibration: Place the this compound sample and deionized water in a constant temperature water bath set to the desired measurement temperature (e.g., 20.0 °C). Allow at least 30 minutes for thermal equilibrium.

-

Mass of Empty Pycnometer: Thoroughly clean and dry a pycnometer. Weigh the empty, dry pycnometer with its stopper on an analytical balance to four decimal places (m_pyc).

-

Calibration with Water: Fill the pycnometer with the equilibrated deionized water. Insert the stopper, allowing excess water to exit through the capillary. Carefully dry the outside of the pycnometer and re-weigh (m_pyc+water).

-

Measurement with Sample: Empty and thoroughly dry the pycnometer. Fill it with the equilibrated this compound, stopper it, dry the exterior, and weigh (m_pyc+sample).

-

Calculation:

-

Mass of water (m_water) = (m_pyc+water) - m_pyc

-

Volume of pycnometer (V_pyc) = m_water / ρ_water (where ρ_water is the known density of water at the measurement temperature).

-

Mass of sample (m_sample) = (m_pyc+sample) - m_pyc

-

Density of sample (ρ_sample) = m_sample / V_pyc

-

-

Validation: Repeat the measurement at least three times to ensure reproducibility. The standard deviation of the measurements should be acceptably low.

-

Workflow for Density Determination

Caption: Step-by-step workflow for accurate density determination using the pycnometer method.

Safety & Handling

This compound should be handled with appropriate laboratory precautions. It is listed as a flammable liquid and can cause severe skin burns and eye damage.[4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

This guide provides the necessary theoretical and practical framework for the robust determination of the boiling point and density of this compound. By grounding experimental protocols in established chemical principles and emphasizing procedural rigor, researchers can generate high-quality, reliable data. Such data is foundational for the successful application of this versatile chemical intermediate in research and development.

References

- 1. Buy this compound | 21565-82-2 [smolecule.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. China this compoundï¼CAS# 21565-82-2) Manufacturer and Supplier | Xinchem [xinchem.com]

- 5. Methyl 4-pentenoate | C6H10O2 | CID 543664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. vernier.com [vernier.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. studylib.net [studylib.net]

Recommended storage conditions and stability of methyl pent-4-ynoate.

An In-Depth Technical Guide to the Recommended Storage, Stability, and Handling of Methyl Pent-4-ynoate

This guide provides a comprehensive overview of the critical considerations for the storage and handling of this compound (CAS: 21565-82-2), a bifunctional molecule incorporating both a terminal alkyne and a methyl ester. Its utility as a building block in organic synthesis and drug development is contingent on maintaining its chemical integrity. This document outlines the mechanistic principles behind its stability, provides actionable protocols for storage and quality assessment, and ensures researchers can confidently utilize this reagent in their workflows.

Compound Profile: Physicochemical Properties

This compound is a clear, colorless liquid at room temperature.[1] A thorough understanding of its fundamental properties is the first step in ensuring its proper handling and storage.

| Property | Value | Source |

| CAS Number | 21565-82-2 | [2] |

| Molecular Formula | C₆H₈O₂ | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| Synonyms | Methyl 4-pentynoate, 4-Pentynoic acid methyl ester | [1][2] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 141-142 °C | |

| Storage Temperature | 2-8 °C |

Core Directive: Recommended Storage Conditions

To maximize the shelf-life and preserve the purity of this compound, a multi-faceted approach to storage is required. The following conditions are recommended based on the compound's chemical functionalities.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Minimizes the rate of potential degradation reactions, including hydrolysis and polymerization. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | The terminal alkyne is susceptible to oxidative degradation. An inert atmosphere displaces oxygen, mitigating this risk. |

| Container | Tightly-sealed, amber glass vial | Prevents exposure to moisture and air. Amber glass protects the compound from light, which can catalyze radical polymerization. |

| Moisture | Exclude Water/Moisture | The ester functional group is prone to hydrolysis, which is accelerated by the presence of water. |

Mechanistic Insights into Compound Stability & Degradation

The stability of this compound is governed by the reactivity of its two primary functional groups: the terminal alkyne and the methyl ester. Understanding the potential degradation pathways is crucial for interpreting stability data and troubleshooting experimental outcomes.

Ester Hydrolysis

The ester linkage is susceptible to cleavage via hydrolysis, yielding methanol and 4-pentynoic acid. This reaction is catalyzed by the presence of water and is significantly accelerated under acidic or basic conditions.[3][4] Meticulous exclusion of moisture during storage and handling is the primary method of prevention.

Alkyne-Mediated Degradation

Terminal alkynes are energy-rich, reactive moieties.[5][6][7] Two primary degradation pathways involving this group are:

-

Oxidation: Exposure to atmospheric oxygen, particularly in the presence of light or trace metal impurities, can lead to oxidative degradation pathways. While specific studies on this compound are limited, analogous unsaturated compounds are known to form peroxides and other oxidation byproducts.[3][8]

-

Polymerization: The terminal alkyne can undergo polymerization, especially when exposed to heat, light, or radical initiators.[3] This process can lead to the formation of oligomeric impurities, increasing the viscosity of the material and reducing the concentration of the desired monomer.

The diagram below illustrates the primary degradation pathways for this compound.

Caption: Potential degradation pathways for this compound.

Protocol for Stability Assessment by GC-MS

To ensure the integrity of this compound, particularly after prolonged storage or before use in a critical application, its purity should be re-analyzed. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose.

Objective

To quantify the purity of a this compound sample and identify potential degradation products.

Materials & Instrumentation

-

Sample: this compound

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC grade

-

Instrumentation: Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Column: Standard non-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent)

Experimental Workflow

Caption: Workflow for the GC-MS stability assessment of this compound.

Step-by-Step Procedure

-

Sample Preparation: Prepare a dilute solution of the this compound sample at a concentration of approximately 1 mg/mL in a suitable GC-grade solvent (e.g., Dichloromethane).

-

Instrument Setup (Example Parameters):

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (Split mode, e.g., 50:1)

-

Carrier Gas: Helium

-

Oven Program:

-

Initial Temperature: 50 °C, hold for 2 minutes

-

Ramp: Increase to 250 °C at a rate of 15 °C/min

-

Hold: Hold at 250 °C for 5 minutes

-

-

MS Transfer Line: 280 °C

-

Ion Source: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 35-300

-

-

Data Analysis:

-

Identify the peak corresponding to this compound by its retention time and mass spectrum (Molecular Ion: m/z 112).

-

Calculate the purity by dividing the peak area of the main component by the total peak area of all components in the chromatogram.

-

Analyze any significant impurity peaks by comparing their mass spectra to libraries (e.g., NIST) to tentatively identify degradation products like 4-pentynoic acid.

-

Handling and Safety Precautions

This compound is a flammable liquid and an irritant.[2][4][9] Adherence to standard laboratory safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[9]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[2][10][11] The compound is flammable.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

By adhering to the principles and protocols outlined in this guide, researchers can ensure the long-term stability and integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy this compound | 21565-82-2 [smolecule.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. aksci.com [aksci.com]

- 10. China this compoundï¼CAS# 21565-82-2) Manufacturer and Supplier | Xinchem [xinchem.com]

- 11. Methyl Pent-4-enoate | 818-57-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Safe Handling of Methyl Pent-4-ynoate

Introduction: Understanding the Molecule

Methyl pent-4-ynoate (CAS No. 21565-82-2) is a versatile bifunctional molecule, incorporating both a terminal alkyne and a methyl ester.[1][2][3] This unique structure makes it a valuable building block in organic synthesis, particularly in the development of complex molecular architectures and as a precursor for pharmaceutical agents.[3] Its reactivity, driven by the carbon-carbon triple bond and the ester group, necessitates a thorough understanding of its chemical properties and potential hazards to ensure safe handling in a research and development environment. This guide provides a comprehensive overview of the essential safety protocols, handling guidelines, and emergency procedures for this compound, grounded in established chemical safety principles.

Section 1: Hazard Identification and Chemical Profile

A foundational aspect of safe chemical handling is a complete understanding of the substance's intrinsic hazards. This compound is classified as a flammable liquid and an irritant. The following sections detail its specific chemical properties and associated risks.

Physicochemical Properties

The physical characteristics of a chemical dictate its behavior under various laboratory conditions and are crucial for risk assessment. For instance, its flammability is directly related to its physical state and vapor pressure.

| Property | Value | Source(s) |

| CAS Number | 21565-82-2 | [1][2] |

| Molecular Formula | C₆H₈O₂ | [2][3] |

| Molecular Weight | 112.13 g/mol | [2][3] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 141-142 °C | |

| Purity | Typically ≥95% | [1][2] |

| Storage Temperature | 2-8°C recommended | [4] |

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. This compound is classified with several key hazards that users must be aware of before handling.[1]

| GHS Classification | Pictogram | Signal Word | Hazard Statement(s) |

| Flammable Liquids (Category 3) | 🔥 | Warning | H226: Flammable liquid and vapor.[1] |

| Skin Irritation (Category 2) | ❗ | Warning | H315: Causes skin irritation.[1][5] |

| Eye Irritation (Category 2A) | ❗ | Warning | H319: Causes serious eye irritation.[1][5] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | ❗ | Warning | H335: May cause respiratory irritation.[1][5] |

| Skin Corrosion/Burns (Category 1C - Supplier Dependent) | corrosive | Danger | H314: Causes severe skin burns and eye damage. |

Note on Classification Variability: Some suppliers classify this compound as H314 (Causes severe skin burns and eye damage), which requires more stringent handling precautions than H315/H319. It is imperative to consult the specific Safety Data Sheet (SDS) from your supplier and err on the side of caution by treating the chemical as potentially corrosive.

Reactivity Profile

The chemical reactivity of this compound is centered on its two functional groups.

-

Terminal Alkyne: The acidic proton on the terminal alkyne can be deprotonated by strong bases. Terminal alkynes can also form explosive metal acetylides with certain metals.

-

Ester: The ester group is susceptible to hydrolysis under acidic or basic conditions to yield methanol and pent-4-ynoic acid.[3]

Incompatible Materials:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[1][6]

-

Strong Acids & Bases: Can catalyze hydrolysis or other reactions.[7]

-

Sources of Ignition: The vapor is flammable and can form explosive mixtures with air.[1][8]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the handler from the chemical hazard.

-

Ventilation: All handling of this compound must be conducted in a well-ventilated area.[1][5] A certified chemical fume hood is mandatory to keep airborne concentrations low and protect from inhalation of vapors.[1]

-

Eyewash and Safety Shower: Facilities must be equipped with an easily accessible eyewash station and safety shower.[1]

-

Grounding: To prevent ignition from static discharge, containers and receiving equipment must be grounded and bonded during transfers of the flammable liquid.[1][9] Use explosion-proof electrical and ventilating equipment.[1]

Personal Protective Equipment (PPE): Essential Barrier Protection

The selection of PPE is dictated by the hazards identified in Section 1. It is the last line of defense and must be worn at all times when handling the chemical.[10]

| Protection Type | Specification | Rationale and Causality |

| Eye/Face Protection | Chemical splash goggles and a face shield.[1][10] | Protects against splashes that can cause serious eye irritation or severe burns.[1][5] A face shield provides an additional layer of protection for the entire face. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][10] | Prevents skin contact which can cause irritation or chemical burns.[1] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1][5] |

| Skin and Body Protection | Flame-retardant lab coat, closed-toe shoes, and additional chemical-resistant clothing as needed. | Provides a barrier against accidental skin contact and protects from fire hazards.[1] Contaminated clothing must be removed immediately and washed before reuse.[1][5] |

| Respiratory Protection | Not typically required if handled within a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary. | Prevents inhalation of vapors which may cause respiratory tract irritation.[1][5] |

graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", margin=0.2]; edge [fontname="Arial", fontsize=10];subgraph "Hazard Mitigation Strategy" direction LR A[label="Chemical Hazard\n(this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; B[label="Engineering Controls\n(Fume Hood, Eyewash)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C[label="Administrative Controls\n(SOPs, Training)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D[label="Personal Protective Equipment (PPE)\n(Gloves, Goggles, Lab Coat)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E[label="Researcher Safety", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; A -- "Isolate Hazard" --> B; B -- "Define Safe Practices" --> C; C -- "Provide Final Barrier" --> D; D -- "Ensures" --> E; end caption[label="Hierarchy of Controls for Safe Chemical Handling.", shape=plaintext, fontsize=12];

}

Caption: Hierarchy of Controls for Safe Chemical Handling.

Section 3: Standard Operating Procedures

Adherence to standardized protocols is critical for ensuring consistent and safe laboratory operations.

General Handling Protocol

This protocol outlines the essential steps for routine handling of this compound in a laboratory setting.

Methodology:

-

Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm the location and functionality of the nearest eyewash station and safety shower.

-

PPE Donning: Put on all required PPE as specified in Section 2.2, including a lab coat, chemical splash goggles, and appropriate gloves.

-

Chemical Transport: Transport the chemical container in a secondary, shatter-proof container.

-

Dispensing: Open and handle the container with care inside the fume hood.[1] Use only non-sparking tools to avoid ignition sources.[1] If transferring, ensure both containers are grounded and bonded.[1]

-

Reaction Setup: Keep the container tightly closed when not in use.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1]

-

Post-Handling: After use, securely close the container and return it to its designated storage location.

-

Decontamination: Wipe down the work area in the fume hood. Remove PPE carefully to avoid self-contamination.

-

Hygiene: Wash hands thoroughly with soap and water immediately after handling the product.[1][5] Do not eat, drink, or smoke in the handling area.[1]

Storage Guidelines

Proper storage is crucial to maintain chemical stability and prevent hazardous situations.

-

Location: Store in a cool, dry, well-ventilated area away from incompatible substances.[1] The recommended storage temperature is between 2-8°C.[4]

-

Container: Keep the container tightly closed to prevent the escape of flammable vapors.[1]

-

Segregation: Store away from strong oxidizing agents, acids, and bases.[1][6][7]

-

Security: If required, store in a locked cabinet or area to restrict access to authorized personnel.[1][5]

Section 4: Emergency Response and First Aid

Prompt and correct action during an emergency can significantly mitigate harm. All personnel must be familiar with these procedures.

Spill Response Protocol

In the event of a spill, a calm and methodical response is required.

Methodology:

-

Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.

-

Assess: From a safe distance, assess the size and nature of the spill. If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Control Ignition Sources: Remove all sources of ignition (e.g., turn off hot plates, unplug electrical equipment).[1]

-

Containment: Wearing appropriate PPE, prevent the spill from spreading by creating a dike with an inert absorbent material (e.g., dry sand, vermiculite).[1][11] Do not let the product enter drains or waterways.[1][5]

-

Absorption: Carefully cover the spill with the inert absorbent material.

-

Collection: Using non-sparking tools, collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][11][12]

-

Decontamination: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste container according to local and institutional regulations.[1]

Caption: Decision tree for responding to a chemical spill.

First Aid Measures

Immediate first aid can be critical in case of exposure. Always consult the SDS and seek medical attention.[1][5]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][5] Call a poison center or doctor if you feel unwell.[1][5] |

| Skin Contact | Immediately remove all contaminated clothing.[1] Flush the affected skin with running water for at least 15 minutes.[5] If skin irritation or a burn occurs, get medical advice/attention.[1][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention from an ophthalmologist. |

| Ingestion | Do NOT induce vomiting.[1][5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][5] Seek immediate medical attention. |

Firefighting Procedures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1]

-

Hazards: The chemical is a flammable liquid.[1] Vapors are heavier than air and may travel to an ignition source and flash back.[13] Containers may explode when heated. During a fire, irritating and highly toxic gases (carbon oxides) may be generated.[1][5]

-

Firefighter Protection: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

Section 5: Waste Disposal

Chemical waste must be managed responsibly to protect human health and the environment.

-

Procedure: Dispose of unused material and its container at an approved waste disposal plant.[1] Do not allow the product to enter drains, waterways, or soil.[1][5]

-

Regulations: All disposal practices must be in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines.

References

- 1. aksci.com [aksci.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Buy this compound | 21565-82-2 [smolecule.com]

- 4. 21565-82-2|this compound|BLD Pharm [bldpharm.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. synquestlabs.com [synquestlabs.com]

- 8. China this compoundï¼CAS# 21565-82-2) Manufacturer and Supplier | Xinchem [xinchem.com]

- 9. Methyl Pent-4-enoate | 818-57-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. mcrsafety.com [mcrsafety.com]

- 11. ESTERS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to Locating and Applying the Material Safety Data Sheet (MSDS/SDS) for Methyl Pent-4-ynoate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the CAS Number

In the fields of chemical synthesis and drug development, methyl pent-4-ynoate (CAS No. 21565-82-2) is a valuable building block, notable for its terminal alkyne functionality that is amenable to a wide range of chemical transformations, including click chemistry. However, beyond its synthetic utility lies a profile of physical and toxicological properties that demand rigorous safety evaluation. The cornerstone of this evaluation is the Material Safety Data Sheet (MSDS), now globally standardized as the Safety Data Sheet (SDS).

This guide moves beyond a simple directive of "find the SDS." As a senior application scientist, my objective is to provide a strategic framework for not only locating the correct, most authoritative SDS for this compound but also for deconstructing its contents to inform safe experimental design and execution. Adherence to these principles is not merely a matter of regulatory compliance; it is a fundamental pillar of scientific integrity and laboratory safety.

Section 1: The Strategic Importance of the Globally Harmonized System (GHS) and the 16-Section SDS

Before initiating a search, it is crucial to understand the modern regulatory landscape. The transition from the variable-format MSDS to the standardized 16-section SDS was driven by the United Nations' Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3] The purpose of GHS is to present chemical hazard information in a consistent and universally understandable manner.[2] For the laboratory professional, this means that regardless of the chemical's country of origin, the SDS will follow a predictable and comprehensive format.[4][5]